molecular formula C17H21NO3 B2670514 2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide CAS No. 2319835-98-6

2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide

Cat. No. B2670514
CAS RN: 2319835-98-6
M. Wt: 287.359
InChI Key: PYLZEUHDWWONNO-UHFFFAOYSA-N
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Description

“2-cyclopentyl-N-(2,2-di(furan-2-yl)ethyl)acetamide” is a chemical compound. It’s a part of a unique collection of chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(C)NCCC1=CC=CO1 . This indicates that the compound contains a cyclopentyl group, a di(furan-2-yl)ethyl group, and an acetamide group .

Scientific Research Applications

Formation and Transformation of Heterocyclic Compounds

  • Azulene Derivatives Formation: Research demonstrates that 3-Ethoxycarbonyl- and 3-acetyl-2H-cyclohepta[b]furan-2-ones can react with malonitrile, cyanoacetamide, and other compounds to form 1,2,3-trisubstituted azulene derivatives. A proposed reaction course involves heptafulvene-type and dihydroazulene-type intermediates (Nozoe, Takase, Nakazawa, & Fukuda, 1971).
  • Dihydropyrans and Dihydrofurans Synthesis: The oxidative cyclization of 1,3-dicarbonyl compounds and α,β-unsaturated alcohols has been shown to lead to the synthesis of dihydrofurans. This process involves reactions that yield various heterocyclic compounds, including unexpected styryl-substituted dihydrofurans (Aslan, Akpınar, Öktemer, Yakut, & Alagöz, 2014).

Chemical Synthesis and Mechanism Studies

  • Decarboxylative Claisen Rearrangement: Furan-2-ylmethyl and related compounds undergo decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products in good yield. This illustrates the utility of such compounds in facilitating complex rearrangements (Craig, King, Kley, & Mountford, 2005).
  • Enzymatic Synthesis of Biobased Polyesters: 2,5-Bis(hydroxymethyl)furan, a compound structurally related to the query, has been enzymatically polymerized to create novel biobased furan polyesters, highlighting its application in sustainable materials synthesis (Jiang, Woortman, Van Ekenstein, Petrović, & Loos, 2014).

Synthesis of Anticancer Compounds

  • Anticancer Activity of Derivatives: The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their evaluation for anticancer activity represent a significant application in the development of new therapeutic agents. Some derivatives have shown potent and selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).

Safety and Hazards

According to Sigma-Aldrich, the compound has been classified as Acute Tox. 4 Oral - Eye Irrit. . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-17(11-13-5-1-2-6-13)18-12-14(15-7-3-9-20-15)16-8-4-10-21-16/h3-4,7-10,13-14H,1-2,5-6,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLZEUHDWWONNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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